molecular formula C13H8ClF3N4S B3041075 4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile CAS No. 259855-37-3

4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile

Cat. No.: B3041075
CAS No.: 259855-37-3
M. Wt: 344.74 g/mol
InChI Key: LVAKQOUNOWWWFS-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at positions 4 (chloro), 2 (methylthio), 5 (cyano), and 6 (3-(trifluoromethyl)anilino). The methylthio group contributes moderate lipophilicity, while the 3-trifluoromethylanilino moiety introduces steric bulk and hydrophobic interactions .

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N4S/c1-22-12-20-10(14)9(6-18)11(21-12)19-8-4-2-3-7(5-8)13(15,16)17/h2-5H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAKQOUNOWWWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C#N)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Post-Synthetic Thiol Alkylation

Abdel-Aziz et al. described S-alkylation of 2-thioxopyrimidines with methyl iodide in DMF using K₂CO₃ , yielding 2-methylthio derivatives. For example, 2-thioxo-4-chloropyrimidine-5-carbonitrile reacted with MeI to form 4-chloro-2-methylthio-pyrimidine-5-carbonitrile. This method offers high regioselectivity but requires prior synthesis of the thiol precursor.

Direct Incorporation via Cyclocondensation

The patent JP2006076970A discloses a solvent-free method to synthesize 4-hydroxy-2-methylthiopyrimidines, which are subsequently chlorinated. Using 2-methylthiourea as a starting material ensures direct incorporation of the -SMe group during ring formation, avoiding hazardous solvents like DCM.

Chlorination at Position 4

Chlorination is achieved via POCl₃ treatment of hydroxyl precursors.

Chlorination with Phosphorus Oxychloride

The patent JP2006076970A highlights reacting 4-hydroxy-2-methylthiopyrimidines with POCl₃ and DIPEA (diisopropylethylamine) at 80–100°C. This method avoids halogenated solvents, achieving >90% purity. For the target compound, 4-hydroxy-2-methylthio-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile would undergo chlorination under these conditions.

Alternative Chlorinating Agents

SOCl₂ and PCl₅ are less common due to side reactions but may be employed if POCl₂ is unavailable.

Introduction of 3-Trifluoromethylanilino Group

The anilino group at position 6 is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling .

Nucleophilic Aromatic Substitution

Heating 4-chloro-2-methylthio-pyrimidine-5-carbonitrile with 3-trifluoromethylaniline in a polar aprotic solvent (e.g., DMF) with K₂CO₃ facilitates displacement of the chloro group. This method is efficient but requires elevated temperatures (100–120°C) and prolonged reaction times (12–24 h).

Transition Metal-Catalyzed Coupling

While not explicitly covered in the cited sources, Pd-catalyzed amination (e.g., using Pd(OAc)₂ and Xantphos) could enhance yield and regioselectivity under milder conditions.

Optimization and Comparative Analysis

Table 1: Comparison of Key Synthetic Steps

Step Method Conditions Yield Source
Ring formation Malononitrile + urea + aldehyde NH₄Cl, EtOH, reflux 70–85%
Methylthio installation S-Alkylation with MeI K₂CO₃, DMF, RT 80–90%
Chlorination POCl₃ + DIPEA 80°C, solvent-free 90–95%
Anilino introduction SNAr with 3-TFMA K₂CO₃, DMF, 120°C, 24 h 65–75%

Solvent and Catalyst Impact

  • Microwave irradiation reduces reaction time by 50–70% compared to conventional heating.
  • Eco-friendly catalysts like NH₄Cl offer advantages over traditional bases (e.g., K₂CO₃) by minimizing waste.

Challenges and Solutions

  • Regioselectivity : Competing reactions during cyclocondensation may yield positional isomers. Using bulky directing groups or low-temperature conditions mitigates this.
  • Functional Group Compatibility : The electron-withdrawing carbonitrile group activates the pyrimidine ring for SNAr but may necessitate protective groups during earlier steps.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

  • Reduction: : Hydrogenation reactions can reduce the pyrimidine ring or the nitrile group, altering the compound's properties.

  • Substitution: : The chloro group can be substituted by nucleophiles, leading to derivatives with different functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) in hydrogen atmosphere.

  • Substitution: : Nucleophiles such as amines or thiols in polar solvents.

Major Products

  • Oxidation products include sulfoxides and sulfones.

  • Reduction products may involve amines or alcohol derivatives.

  • Substitution reactions yield various substituted pyrimidine derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrimidine derivatives, including 4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile, exhibit significant anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth. For instance, it has been shown to inhibit the activity of certain kinases that are crucial in cancer cell signaling pathways.

Case Study: Kinase Inhibition
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines. The results showed a notable reduction in cell viability, particularly in breast and lung cancer models, suggesting its potential as a lead compound for developing new anticancer therapies .

Agrochemical Applications

Herbicidal Properties
The compound has also been investigated for its herbicidal activity. Its structural features contribute to its effectiveness against a range of weeds, making it a candidate for inclusion in herbicide formulations.

Data Table: Herbicidal Efficacy Comparison

Compound NameTarget WeedsEfficacy (%)Application Rate (g/ha)
4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrileCommon Ragweed85%200
Compound ADandelion75%150
Compound BCrabgrass90%250

This table illustrates the comparative efficacy of 4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile against common weeds, highlighting its potential use in agricultural settings .

Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of any chemical compound. Preliminary studies on this pyrimidine derivative indicate moderate toxicity levels, necessitating further investigation into its environmental impact and safety for non-target organisms.

Future Directions and Research Opportunities

Given the promising applications of 4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile, future research could focus on:

  • Optimization of Chemical Structure : Modifying functional groups to enhance potency and selectivity against specific targets.
  • Formulation Development : Creating formulations that improve the bioavailability and efficacy of the compound in both medicinal and agricultural applications.
  • Long-term Environmental Impact Studies : Assessing the ecological consequences of using this compound in agricultural practices.

Mechanism of Action

Molecular Targets

  • Targets protein kinases involved in signaling pathways critical for cell growth and proliferation.

  • Binds to the ATP-binding site of kinases, inhibiting their activity and downstream signaling effects.

Pathways Involved

  • Interferes with pathways such as MAPK/ERK, which are crucial for cellular responses to growth signals.

  • Inhibition of these pathways leads to reduced cell proliferation and potential induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 2, 4, and 6, impacting electronic properties, solubility, and biological activity.

Table 1: Substituent Comparison of Pyrimidine-5-carbonitrile Derivatives
Compound Name Position 2 Position 4 Position 6 Molecular Weight Key Activity
Target Compound Methylthio Chloro 3-(Trifluoromethyl)anilino ~360.7* Anticancer
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile Benzylsulfanyl 2-Methylpropyl 3-(Trifluoromethyl)anilino 469.97 Chemotherapeutic
4-Amino-6-(4-chlorophenyl)-2-(phenethyl-amino)pyrimidine-5-carbonitrile Phenethylamino Amino 4-Chlorophenyl 349.82 Antidiabetic
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile Methylthio Chloro Unsubstituted 185.63 Precursor
4-(Methylthio)-2-phenyl-6-{[3-(trifluoromethyl)phenyl]thio}pyrimidine-5-carbonitrile Phenylthio Methylthio 3-(Trifluoromethyl)phenylthio 419.45 Not reported

*Estimated based on substituent contributions.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, favoring membrane permeability. For example, the target compound (logP ~3.5) is more lipophilic than the unsubstituted analog (logP ~2.1) .
  • Solubility: Cyano and carboxylic acid derivatives (e.g., ) exhibit contrasting solubility profiles—cyano groups reduce aqueous solubility, while carboxylic acids improve it via ionization .

Key Research Findings

Substituent Position Matters: Position 6 substitutions (e.g., anilino vs. hydrazinyl) significantly alter bioactivity. The 3-trifluoromethylanilino group in the target compound improves kinase inhibition compared to methoxyphenyl analogs .

Electron-Withdrawing Groups Enhance Reactivity: Chloro and cyano groups stabilize the pyrimidine ring, facilitating electrophilic interactions in biological targets .

Steric Effects : Bulky groups like benzylsulfanyl () may reduce off-target binding but limit metabolic stability .

Biological Activity

4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile (CAS No. 259855-37-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores its synthesis, biological activity, and therapeutic potential based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a chloro group, a methylthio group, and a trifluoromethyl aniline moiety. The synthesis typically involves multi-step reactions that introduce these functional groups selectively onto the pyrimidine ring.

Kinase Inhibition

Research indicates that this compound exhibits potent inhibitory activity against several kinases, particularly c-KIT, which is implicated in various cancers. A study demonstrated that it effectively inhibits c-KIT activity in both wild-type and drug-resistant mutant forms, showing promise as a therapeutic agent for gastrointestinal stromal tumors (GISTs) .

Antitumor Activity

The compound has been evaluated for its antitumor properties. In vitro studies revealed that it significantly inhibits cell proliferation in cancer cell lines. For instance, it has shown effectiveness against A431 vulvar epidermal carcinoma cells, where it inhibited migration and invasion .

Case Studies

Study Findings
In vitro study on A431 cells Inhibition of cell proliferation and migration .
c-KIT inhibition study Potent against c-KIT mutants; good pharmacokinetic profile in animal models .
Synthesis review Discussed potential therapeutic applications in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of 4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile can be attributed to its structural features. Modifications to the pyrimidine ring and substituents have been systematically studied to optimize potency and selectivity against specific targets. For example, alterations at the C2 and C6 positions of the pyrimidine ring have been shown to affect kinase inhibition efficacy .

Toxicity and Safety Profile

While the compound shows promising biological activity, its toxicity profile needs thorough investigation. Preliminary studies suggest that like many kinase inhibitors, it may have off-target effects that warrant further exploration in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-chloro-2-(methylthio)pyrimidine derivatives with 3-(trifluoromethyl)aniline. Evidence from pyrimidinecarbonitrile syntheses suggests refluxing with amines (e.g., 2-phenylethylamine) in polar aprotic solvents like DMSO:water (5:5) under acidic conditions improves yields . Monitoring reaction progress via HPLC (e.g., retention time ~0.81 minutes) or LCMS (m/z 295 [M+H]+) is critical for optimizing stoichiometry and time .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, related pyrimidine derivatives were resolved at 100 K with SHELX software (R factor = 0.064) . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR for confirming substituent positions (e.g., δH 3.08 ppm for methyl groups, δC 116.73 ppm for nitrile) .
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., m/z 302 [M+]) .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Methodological Answer : Due to the presence of reactive groups (chloro, nitrile), use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; acidify reaction mixtures with dilute HCl to precipitate intermediates safely . Store at -20°C for long-term stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what docking parameters are validated?

  • Methodological Answer : AutoDock Vina is recommended for molecular docking due to its speed and accuracy. Grid maps should focus on the trifluoromethyl-anilino moiety, a known pharmacophore. Validate docking poses using RMSD thresholds (<2.0 Å) and compare with experimental data (e.g., crystallographic binding modes) .

Q. What strategies resolve contradictions in spectral data during structural analysis (e.g., unexpected NMR shifts or MS fragments)?

  • Methodological Answer : For NMR discrepancies, consider dynamic effects like tautomerism or solvent interactions (e.g., DMSO-d6 vs. CDCl3). In MS, fragmentation patterns (e.g., m/z 203 for loss of CF3 groups) should align with isotopic distributions (e.g., 35Cl/37Cl^{35}Cl/^{37}Cl) . Use high-field NMR (≥300 MHz) and tandem MS/MS for ambiguous cases.

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in further functionalization?

  • Methodological Answer : The electron-withdrawing CF3 group enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic substitutions. DFT calculations (e.g., Mulliken charges) can quantify this effect. Experimentally, reactivity can be probed via Suzuki couplings or SNAr reactions with aryl boronic acids .

Q. What crystallographic challenges arise when analyzing this compound, and how are twinned crystals addressed?

  • Methodological Answer : Twinning is common due to the compound’s planar structure. SHELXD/SHELXE can deconvolute overlapping reflections. For example, a twin law matrix (e.g., h, -k, -l) and Rmerge <5% are typical thresholds. High-resolution data (d-spacing <1 Å) improves refinement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile

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